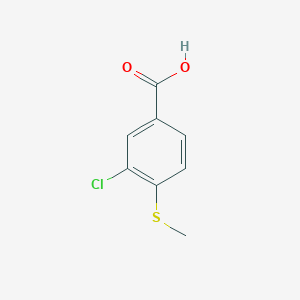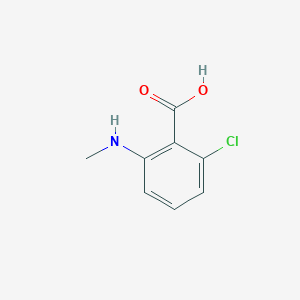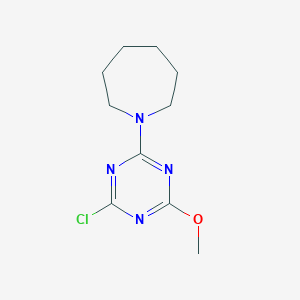
3-氯-4-(甲硫基)苯甲酸
描述
3-Chloro-4-(methylsulfanyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 3-position and a methylsulfanyl group at the 4-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
科学研究应用
3-Chloro-4-(methylsulfanyl)benzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is employed in the development of new materials and as a reagent in various chemical reactions.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(methylsulfanyl)benzoic acid typically involves the chlorination of 4-(methylsulfanyl)benzoic acid. This reaction can be carried out using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chlorination process. The reaction is conducted in a reactor vessel equipped with temperature and pressure control systems to ensure the efficient conversion of the starting material to the desired product. The resulting product is then purified through crystallization or other suitable purification techniques.
化学反应分析
Types of Reactions: 3-Chloro-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups, which can be achieved using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: The oxidation of 3-Chloro-4-(methylsulfanyl)benzoic acid can yield 3-chloro-4-(methylsulfanyl)benzoic acid derivatives, such as 3-chloro-4-(methylsulfanyl)benzoic anhydride.
Reduction: Reduction reactions can produce 3-chloro-4-(methylsulfanyl)benzyl alcohol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
作用机制
The mechanism by which 3-Chloro-4-(methylsulfanyl)benzoic acid exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the context in which the compound is used.
相似化合物的比较
3-Chlorobenzoic acid
4-Chlorobenzoic acid
3-Chloro-4-(methylsulfanyl)benzaldehyde
属性
IUPAC Name |
3-chloro-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBICPOTGDXESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)





![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)
![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)
![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)
![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)

